molecular formula C28H37N3O2 B1262921 Chrysogenamide A

Chrysogenamide A

货号: B1262921
分子量: 447.6 g/mol
InChI 键: OFVLVORZFFTHHV-DLTZEPNRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chrysogenamide A, also known as this compound, is a useful research compound. Its molecular formula is C28H37N3O2 and its molecular weight is 447.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Biosynthetic Pathway

Chrysogenamide A originates from a diketopiperazine (DKP) intermediate formed by coupling L-tryptophan and L-pipecolic acid. Critical biosynthetic steps include:

Key Reactions

  • Prenylation :

    • A reverse C2-prenylation of tryptophan precedes C7-prenylation, mediated by prenyltransferases (e.g., CtdU in homologous pathways) .

    • This introduces isoprene units critical for subsequent cyclization.

  • Thio-Claisen Rearrangement :

    • A thio-Claisen reaction facilitates the formation of a 7-prenyl-2-reverse prenyl indole scaffold, enabling stereochemical control .

    • Lewis acid-mediated sulfide removal (e.g., using BF₃·OEt₂) yields the desired indole intermediate .

  • Intramolecular Diels-Alder (IMDA) Reaction :

    • A monoketopiperazine intermediate undergoes condensation and tautomerization to generate an azadiene, which cyclizes via IMDA to form the bicyclo[2.2.2]diazaoctane core .

    • Computational studies suggest this step is thermodynamically driven (ΔG ≈ −15 kcal/mol) .

  • Oxidation :

    • Final oxidation installs the spiro-oxindole moiety, likely mediated by cytochrome P450 enzymes .

Synthetic Approaches

Efforts to synthesize this compound have focused on mimicking its biosynthetic pathway:

Challenges

  • Stereoselective prenylation and azadiene tautomerization require precise enzymatic or catalytic control .

  • The IMDA reaction demands regioselectivity to avoid competing pathways .

Enzymatic Modifications

Fungal enzymes play pivotal roles in this compound’s reactivity:

  • CtdE (FAD-dependent oxygenase) : Catalyzes β-face epoxidation and semipinacol rearrangement to form the 3S-spirooxindole .

  • CtdY (P450 enzyme) : Cleaves the bicyclo[2.2.2]diazaoctane amide bond, enabling scaffold diversification .

Neuroprotective Mechanism

This compound inhibits Keap1, promoting Nrf2 translocation to the nucleus and upregulating antioxidant genes (e.g., HO-1, NQO1) in SH-SY5Y cells .

Comparative Reactivity

FeatureThis compoundCitrinadin ABrevianamide A
Core StructureBicyclo[2.2.2]Bicyclo[2.2.2]Bicyclo[2.2.2]
Spiro-Oxindole3S3S3R
Key EnzymeCtdEPhqKBvnD
Prenylation SiteC7C2C2

Computational Insights

  • Docking Studies : this compound binds Keap1 with a ΔG of −9.2 kcal/mol, comparable to paraherquamide K .

  • MD Simulations : The bicyclo[2.2.2]diazaoctane ring remains stable (<1.5 Å RMSD) over 100 ns simulations .

属性

分子式

C28H37N3O2

分子量

447.6 g/mol

IUPAC 名称

(1'S,3S,4'S,8'S,10'R)-4',11',11'-trimethyl-7-(3-methylbut-2-enyl)spiro[1H-indole-3,12'-3,14-diazatetracyclo[6.5.2.01,10.03,8]pentadecane]-2,15'-dione

InChI

InChI=1S/C28H37N3O2/c1-17(2)11-12-19-9-6-10-20-22(19)29-24(33)28(20)15-26-16-31-18(3)8-7-13-27(31,23(32)30-26)14-21(26)25(28,4)5/h6,9-11,18,21H,7-8,12-16H2,1-5H3,(H,29,33)(H,30,32)/t18-,21+,26+,27-,28-/m0/s1

InChI 键

OFVLVORZFFTHHV-DLTZEPNRSA-N

手性 SMILES

C[C@H]1CCC[C@]23N1C[C@@]4(C[C@@]5(C6=CC=CC(=C6NC5=O)CC=C(C)C)C([C@H]4C2)(C)C)NC3=O

规范 SMILES

CC1CCCC23N1CC4(CC5(C6=CC=CC(=C6NC5=O)CC=C(C)C)C(C4C2)(C)C)NC3=O

同义词

chrysogenamide A

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。